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Compound Name:
(+)-O-Desmethyl-N,N-

bisdesmethyl Tramadol

Cat. No.: B015668 Get Quote

A Comparative Guide to the Pharmacokinetics of N-desmethyltramadol (M1) vs. N,O-

bisdesmethyltramadol (M5)

This guide provides an objective comparison of the pharmacokinetic profiles of two key

tramadol metabolites: N-desmethyltramadol (M1), the primary active metabolite, and N,O-

bisdesmethyltramadol (M5), a secondary metabolite. The information is intended for

researchers, scientists, and professionals in drug development, with a focus on quantitative

data, experimental methodologies, and metabolic pathways.

Metabolic Pathway of Tramadol
Tramadol undergoes extensive hepatic metabolism primarily through the cytochrome P450

(CYP) enzyme system. The formation of its metabolites is crucial to its analgesic effect. The O-

demethylation of tramadol, catalyzed by CYP2D6, produces O-desmethyltramadol (M1), which

is the main active metabolite.[1][2][3] Concurrently, N-demethylation by CYP2B6 and CYP3A4

leads to the formation of N-desmethyltramadol (M2).[1][3][4] The metabolite M1 can be further

metabolized via N-demethylation, and M2 can undergo O-demethylation to form N,O-

didesmethyltramadol (M5).[1][3][5] M1 and, to a lesser degree, M5 are considered

pharmacologically active.[1][3]
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Figure 1: Metabolic pathway of tramadol to its key metabolites M1 and M5.

Comparative Pharmacokinetic Data
Direct comparative pharmacokinetic data for M1 and M5 is limited, as most studies focus on

M1 due to its primary role in analgesia. However, a study in healthy human volunteers following

a single 100 mg oral dose of tramadol provides a clear quantitative comparison.

The data reveals that M1 achieves a higher maximum plasma concentration (Cmax) and has a

significantly higher renal clearance compared to M5.[6] This suggests greater systemic

exposure and more efficient renal elimination for M1 relative to M5.

Pharmacokinetic
Parameter

M1 (O-desmethyltramadol)
M5 (N,O-
bisdesmethyltramadol)

Cmax (Maximum Plasma

Concentration)
88.7 ± 30.3 ng/mL 30.0 ± 11.7 ng/mL

Tmax (Time to Cmax) 2.4 ± 0.7 hrs 2.7 ± 1.4 hrs

Renal Clearance 193.9 ± 67.6 mL/min 252.0 ± 91.5 mL/min

Data sourced from a study in

24 healthy volunteers after a

100 mg single oral dose of

tramadol.[6]

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b015668?utm_src=pdf-body-img
https://www.sid.ir/FileServer/JE/85820090404
https://www.sid.ir/FileServer/JE/85820090404
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The generation of reliable pharmacokinetic data depends on rigorous experimental design and

validated analytical methods. Below is a representative protocol based on human volunteer

studies and common bioanalytical practices.

Study Design and Sample Collection
A typical experimental workflow for a human pharmacokinetic study involves subject screening,

controlled drug administration, and timed collection of biological samples.
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Figure 2: A generalized experimental workflow for a human pharmacokinetic study.
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In the reference human study, 24 healthy male and female volunteers received a single 100 mg

oral dose of tramadol.[6] Plasma, saliva, and urine samples were collected over a 30-hour

period.

Bioanalytical Methodology
Quantification of tramadol and its metabolites is typically achieved using High-Performance

Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, or by Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

[7][8][9][10]

Sample Preparation: A crucial step involves extracting the analytes from the biological matrix

(e.g., plasma). This is commonly done by liquid-liquid extraction or solid-phase extraction

(SPE).[7][11] For example, a protocol might involve a liquid-liquid extraction using a mixture

of dichloromethane, diethyl ether, and butanol.[7]

Chromatographic Separation: The prepared sample is injected into an HPLC system.

Separation of tramadol, M1, M5, and other metabolites is achieved on a reverse-phase

column, such as a C18 column.[7][9] A mobile phase, often a mixture of acetonitrile and an

acidic buffer, is used to elute the compounds at different times.[7]

Detection and Quantification:

HPLC-Fluorescence: Tramadol and its metabolites possess native fluorescence, allowing

for sensitive detection. Excitation and emission wavelengths are set (e.g., 275 nm and 300

nm, respectively) to quantify the compounds as they elute from the column.[7]

LC-MS/MS: This method offers superior selectivity. After chromatographic separation, the

compounds are ionized and detected by a mass spectrometer. Specific mass-to-charge

(m/z) transitions are monitored for each analyte (e.g., m/z 264→58 for tramadol and m/z

250→58 for M1), ensuring accurate identification and quantification.[8][10] The lower limit

of quantification can reach as low as 2.5 ng/mL for all compounds.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.sid.ir/FileServer/JE/85820090404
https://www.mdpi.com/2392-7674/3/1/6
https://pmc.ncbi.nlm.nih.gov/articles/PMC6537040/
https://wjbphs.com/sites/default/files/WJBPHS-2022-0183.pdf
https://www.sigmaaldrich.cn/CN/zh/technical-documents/technical-article/analytical-chemistry/small-molecule-hplc/determination-of-tramadol-in-urine-using-lc-ms
https://www.mdpi.com/2392-7674/3/1/6
https://www.omicsonline.org/open-access/determination-of-tramadol-in-liver-tissues-using-hplcdad-2155-9872-1000397-100129.html
https://www.mdpi.com/2392-7674/3/1/6
https://www.mdpi.com/2392-7674/3/1/6
https://wjbphs.com/sites/default/files/WJBPHS-2022-0183.pdf
https://www.mdpi.com/2392-7674/3/1/6
https://www.mdpi.com/2392-7674/3/1/6
https://pmc.ncbi.nlm.nih.gov/articles/PMC6537040/
https://www.sigmaaldrich.cn/CN/zh/technical-documents/technical-article/analytical-chemistry/small-molecule-hplc/determination-of-tramadol-in-urine-using-lc-ms
https://www.sid.ir/FileServer/JE/85820090404
https://www.benchchem.com/product/b015668?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

2. droracle.ai [droracle.ai]

3. ClinPGx [clinpgx.org]

4. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in
human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. sid.ir [sid.ir]

7. mdpi.com [mdpi.com]

8. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic
polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

9. wjbphs.com [wjbphs.com]

10. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.cn]

11. omicsonline.org [omicsonline.org]

To cite this document: BenchChem. ["comparative pharmacokinetics of N-desmethyl vs. N,N-
bisdesmethyl tramadol"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015668#comparative-pharmacokinetics-of-n-
desmethyl-vs-n-n-bisdesmethyl-tramadol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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